![molecular formula C19H15N3O2 B14155914 2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione CAS No. 896822-97-2](/img/structure/B14155914.png)
2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione is a heterocyclic compound that belongs to the pyrimido[4,5-b]quinoline family. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione typically involves a multi-component reaction. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride . This reaction is usually carried out in chloroform under reflux conditions. Another approach involves the use of barbituric acid, aromatic aldehydes, and anilines in a one-pot reaction, often catalyzed by l-proline in an aqueous medium .
Industrial Production Methods
Industrial production of pyrimido[4,5-b]quinoline derivatives, including this compound, often employs green chemistry techniques. These methods focus on using environmentally friendly solvents and catalysts, such as low transition temperature mixtures and recyclable reaction media . The goal is to achieve high yields with minimal waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidoquinoline derivatives.
Substitution: Substitution reactions, particularly involving halogens, can modify the phenyl ring or the pyrimidoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes such as tyrosine kinases and tyrosyl-DNA phosphodiesterase II . These interactions lead to the promotion of apoptosis, DNA damage repair, and cell cycle arrest .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Deazaflavins: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-diones: These derivatives are closely related and have been studied for their anticancer properties.
Uniqueness
2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its biological activity and make it a valuable compound for further research and development .
Propriétés
Numéro CAS |
896822-97-2 |
|---|---|
Formule moléculaire |
C19H15N3O2 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
2,10-dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione |
InChI |
InChI=1S/C19H15N3O2/c1-12-20-18-16(19(24)22(12)13-8-4-3-5-9-13)17(23)14-10-6-7-11-15(14)21(18)2/h3-11H,1-2H3 |
Clé InChI |
DUBNONWWMOUVDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1C4=CC=CC=C4 |
Solubilité |
46.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


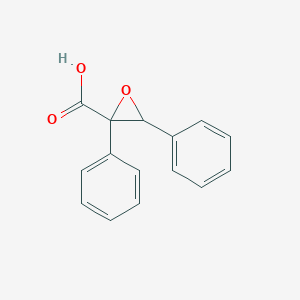
![1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B14155837.png)
![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)


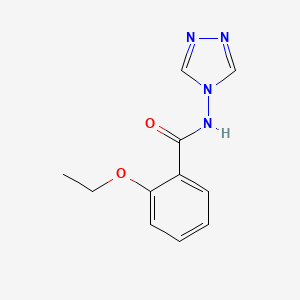
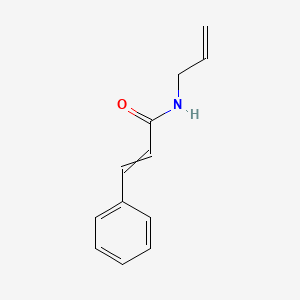
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14155871.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14155878.png)
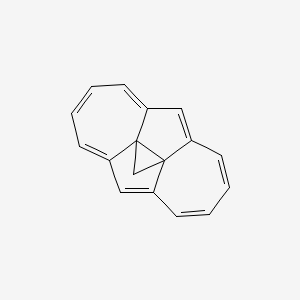
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155894.png)
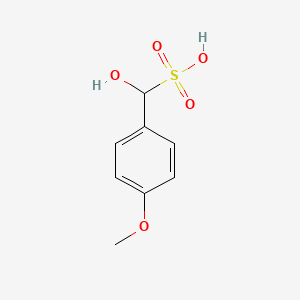
![4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B14155907.png)
![4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B14155910.png)
